SETHOXYDIM

Description

Sethoxydim (C₁₇H₂₆NO₄S) is a selective, postemergence herbicide belonging to the cyclohexanedione oxime chemical class. It inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, specifically targeting grasses (Poaceae family) while sparing broadleaf plants . This compound is widely used in agricultural and non-crop settings, including ornamental groundcovers (e.g., Asiatic jasmine, perennial peanut) and invasive species control (e.g., Japanese stiltgrass) . Its physicochemical properties include high water solubility (4,390 ppm at pH 7) and rapid degradation under aerobic conditions (half-life <1 day), though transformation products may persist in water and soil .

Properties

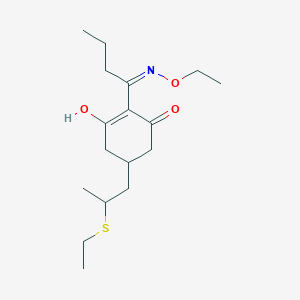

IUPAC Name |

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPPKDPQLUUTND-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=N/OCC)/C1=C(CC(CC1=O)CC(C)SCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB] | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sethoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>90 °C at pressure 3X10-5 mm Hg | |

| Details | Tomlin CDS, ed; The e-Pesticide Manual: a world compendium. sethoxydim. 13th ed. PC CD-ROM, Version 3.0, 2003-04. Surrey, UK: British Crop Protection Council, (2003) | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. | |

| Details | Tomlin CDS, ed; The e-Pesticide Manual: a world compendium. sethoxydim. 13th ed. PC CD-ROM, Version 3.0, 2003-04. Surrey, UK: British Crop Protection Council, (2003) | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.043 g/mL at 25 °C | |

| Details | Tomlin CDS, ed; The e-Pesticide Manual: a world compendium. sethoxydim. 13th ed. PC CD-ROM, Version 3.0, 2003-04. Surrey, UK: British Crop Protection Council, (2003) | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C | |

| Details | Wauchope et al; Rev Environ Contam Toxicol 123: 1-36 (1991) | |

| Record name | Sethoxydim | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Wauchope et al; Rev Environ Contam Toxicol 123: 1-36 (1991) | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

74051-80-2 | |

| Record name | SETHOXYDIM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETHOXYDIM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SETHOXYDIM involves several steps. One common method includes the reaction of 2-cyclohexen-1-one with ethylthio propyl ketone under basic conditions to form the intermediate product. This intermediate is then reacted with ethoxyamine to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

SETHOXYDIM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and ethylthio groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Yield Improvement

Sethoxydim has been extensively studied for its effectiveness in enhancing crop yields by controlling grassy weeds. A notable study conducted over six seasons demonstrated that the application of this compound significantly increased the yields of wheat cultivars (Machete, Spear, and Blade) when weeds were either absent or effectively managed. The results indicated yield increases ranging from 0% to 32%, with a median increase of 8% across different growing conditions. The correlation between degree days and yield improvement underscores the herbicide's effectiveness under optimal environmental conditions .

Synergistic Effects with Bioherbicides

Recent research has highlighted the potential for this compound to enhance the efficacy of bioherbicides. A study found that applying this compound at a reduced rate (0.1× label rate) improved biocontrol of herbicide-sensitive green foxtail (Setaria viridis) when combined with the fungal bioherbicide Pyricularia setariae. Transcriptome analysis revealed that this compound treatment activated specific signaling pathways that enhanced plant defense mechanisms against the fungal agent, suggesting a novel approach to integrated weed management .

Metabolic Effects on Plant Cells

Investigations into the metabolic effects of this compound on isolated leaf cells indicated that lipid synthesis was particularly sensitive to the herbicide, showing inhibition at low concentrations (0.1 μM). This finding provides insight into how this compound disrupts critical metabolic processes in target plants, leading to their eventual death .

Field Evaluations and Selectivity Studies

Field evaluations have confirmed that this compound exhibits excellent herbicidal activity against grassy weeds while maintaining selectivity towards broadleaf crops. A study reported effective control of gramineous weeds at application rates of 0.3 kg/ha, demonstrating its utility in mixed cropping systems where broadleaf crops are also cultivated .

Case Study: Oil Palm Production

In oil palm plantations, this compound is utilized alongside other herbicides to manage grass weeds effectively. A comprehensive review involving over 200 literature sources assessed the use of this compound in conjunction with fluazifop, revealing synergistic effects that improved weed control outcomes. Producers reported varying practices regarding herbicide application, emphasizing the importance of integrated weed management strategies in sustainable agriculture .

Case Study: USDA Forest Service Applications

The USDA Forest Service employs this compound in its vegetation management programs for controlling invasive grass species. Risk assessments conducted by the agency have evaluated both human health and ecological effects associated with its use, ensuring that applications are safe for both operators and surrounding ecosystems .

Comparative Data Table

Mechanism of Action

The mechanism of action of SETHOXYDIM involves inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts lipid biosynthesis, leading to the death of grass weeds while leaving broadleaf crops unaffected.

Comparison with Similar Compounds

Tables

Table 1. Herbicide Tolerance in Ornamental Groundcovers

| Herbicide | Asiatic Jasmine | Perennial Peanut | Dwarf Mondo Grass |

|---|---|---|---|

| This compound | Safe | Safe | Safe |

| Fluazifop-P-butyl | Safe | Safe | Safe |

| Sulfentrazone | Safe | Safe | High injury |

Table 2. Metabolic Pathways of this compound

| Matrix | Residues of Concern |

|---|---|

| Plants | This compound + 2-cyclohexen-1-one metabolites |

| Livestock | This compound + 2-cyclohexen-1-one metabolites |

| Drinking Water | Parent + sulfoxide/sulfone degradates |

Biological Activity

Sethoxydim is a selective herbicide primarily used for controlling annual grasses in various crops. It acts as an inhibitor of acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis. This article explores the biological activity of this compound, including its mechanisms of action, effects on lipid metabolism, and interactions with other agrochemicals.

This compound functions by inhibiting ACCase, which catalyzes the first committed step in fatty acid synthesis. This inhibition disrupts lipid biosynthesis, leading to reduced growth and development in susceptible plant species. The herbicide is particularly effective against monocots due to the presence of a multifunctional form of ACCase in their plastids, while dicots exhibit varying sensitivity.

Effects on Lipid Metabolism

Research indicates that this compound significantly impacts lipid metabolism in treated plants. For instance:

- Soybean Studies : In soybean (Glycine max), treatment with 10^-5 M this compound resulted in a 45% decrease in total lipid content and a 30% reduction in fatty acid synthesis activity. The ACCase activity in soybean plastids was reduced by 60% under the same conditions .

- Nicotiana sylvestris Studies : Conversely, Nicotiana sylvestris showed no significant changes in lipid content at lower concentrations (up to 10^-3 M) but exhibited chlorosis and a decrease in chlorophyll content at higher doses .

Table 1: Effects of this compound on Lipid Content and ACCase Activity

| Plant Species | This compound Concentration | Lipid Content Change | ACCase Activity Change |

|---|---|---|---|

| Glycine max (Soybean) | 10^-5 M | -45% | -60% |

| Nicotiana sylvestris | 10^-3 M | No change | No change |

| Nicotiana sylvestris | 10^-2 M | -38% chlorophyll | N/A |

Interaction with Other Herbicides

This compound has been studied for its interactions with other pesticides. A study indicated that combining this compound with other herbicides like clethodim can influence efficacy but does not significantly reduce control over annual grasses. The interactions were noted to be minimal, with adverse impacts not exceeding 19% under various treatment combinations .

Case Studies on Biological Activity

- Photosynthetic Impact : A study utilized this compound as a selective stressor to investigate its effects on photosynthesis. The herbicide disrupted electron transport in photosystem II, leading to reduced photosynthetic efficiency in treated plants .

- Synergistic Effects : Another research highlighted the synergistic effect of this compound when used alongside the mycoherbicide Pyricularia setariae. Applying this compound at sub-lethal doses enhanced the efficacy of this biocontrol agent against resistant biotypes of green foxtail, demonstrating potential applications for integrated weed management strategies .

Q & A

Q. What are the key metabolites of sethoxydim in plants and livestock, and how can they be analytically distinguished?

this compound undergoes rapid metabolism in plants and livestock, primarily yielding cyclohexenone derivatives such as sulfoxide (MSO), sulfone (MSO2), hydroxylated analogs (e.g., 6OH-M2-SO2), and oxazole compounds. To distinguish these metabolites, use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for structural elucidation. Analytical standards for metabolites like M2-SO2 and 5-OH-M-SO2 are critical for quantification (available as certified reference materials stored at 0–6°C) .

Q. How should experimental designs account for this compound’s rapid degradation in environmental matrices?

Design short-term exposure studies with frequent sampling intervals (e.g., 0, 6, 24, 48 hours) to capture degradation kinetics. Use pH-buffered solutions to mimic natural conditions (e.g., pH 5–8.7) and monitor hydrolysis products like M2-S. Include photolysis experiments under UV light to assess sunlight-driven degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mode of action on membrane potential (Eₘ) in plant root cells?

While this compound is an acetyl-CoA carboxylase (ACCase) inhibitor, its minimal effect on root cell Eₘ in corn lines (≤15 mV depolarization at pH 5) suggests indirect mechanisms. To resolve contradictions:

Q. What methodological strategies ensure accurate quantification of “total this compound residues” in water for risk assessment?

The U.S. EPA defines “total residues” as parent this compound plus degradates (MSO, MSO2, M1S, M2S). Implement multi-residue LC-MS/MS methods with deuterated internal standards to correct matrix effects. Validate recovery rates in spiked water samples (e.g., 0.1–10 µg/L) and cross-reference with EPA-approved tolerance levels for drinking water .

Q. How do soil microbial communities influence this compound’s environmental persistence, and how can this be modeled?

Conduct anaerobic/aerobic soil incubation studies with ¹⁴C-labeled this compound to track mineralization (CO₂ release) and bound residues. Use metagenomic sequencing to identify degradative taxa (e.g., Pseudomonas spp.). Develop kinetic models integrating half-lives (t₁/₂ = 5.23 days in pH 8.7 water) and microbial biomass data .

Methodological Guidance

Q. What protocols are recommended for isolating this compound metabolites in plant tissues?

- Homogenize fresh plant material in acetonitrile:water (80:20) with 0.1% formic acid.

- Purify extracts via solid-phase extraction (SPE) using C18 cartridges.

- Separate metabolites via reverse-phase HPLC with a gradient elution (5–95% methanol in 20 min).

- Confirm structures using high-resolution MS (Q-TOF) and compare retention times to certified standards .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy against herbicide-resistant weeds?

- Use a logarithmic concentration range (0.1–100 µM) to capture EC₅₀ values.

- Include resistant and susceptible weed species (e.g., Lolium rigidum) in parallel.

- Measure ACCase activity and lipid biosynthesis inhibition via ¹⁴C-acetate incorporation assays.

- Apply nonlinear regression models (e.g., log-logistic) to compare resistance ratios .

Data Analysis & Interpretation

Q. How can conflicting data on this compound’s soil mobility be reconciled across studies?

Discrepancies arise from soil organic carbon (OC) content and pH variations. Perform sorption-desorption experiments using OECD Guideline 105. Calculate Koc (organic carbon-normalized sorption coefficient) and correlate with OC% and clay mineralogy. For high-pH soils (>7), prioritize sulfone degradates due to increased mobility .

Q. What statistical approaches are optimal for analyzing this compound’s non-target effects on soil microbiota?

Use permutational multivariate analysis (PERMANOVA) to assess community structure shifts. Pair with linear mixed-effects models to account for temporal autocorrelation in microbial diversity data. Report effect sizes (e.g., Cohen’s d) for taxa with ≥2-fold abundance changes .

Risk Assessment & Regulatory Compliance

Q. What criteria define the “residues of concern” for this compound in regulatory submissions?

The U.S. EPA mandates combining parent this compound and all 2-cyclohexen-1-one-containing metabolites (e.g., MSO, MSO2) in tolerance expressions. For dietary risk assessments, apply the maximum residue limits (MRLs) from crop field trials (e.g., 0.05 ppm in blueberries) and livestock feeding studies .

Q. How can researchers address ethical considerations in this compound ecotoxicology studies?

Follow OECD guidelines for minimizing vertebrate testing. Use in vitro models (e.g., fish cell lines) for acute toxicity screening. For field studies, obtain permits for non-target species sampling and adhere to FAIR data principles for public archiving .

Tables

Table 1. Key Metabolites of this compound in Plants and Livestock

| Metabolite | Molecular Formula | CAS RN | Analytical Standard Availability |

|---|---|---|---|

| This compound | C₁₇H₂₉NO₃S | 74051-80-2 | >97.0% (HPLC), 200 mg vial |

| M2-SO2 | C₁₅H₂₃NO₄S | N/A | >98.0% (HPLC), 20 mg vial |

| 5-OH-M-SO2 | C₁₇H₂₉NO₆S | 106613-06-3 | 0.1 mg/mL in dichloromethane |

Table 2. Environmental Degradation Half-Lives of this compound

| Condition | Half-Life (Days) | Major Degradate |

|---|---|---|

| Hydrolysis (pH 5) | 10.2 | M2-S |

| Photolysis (pH 8.7) | 5.23 | M1-S |

| Anaerobic Soil | 28.5 | Parent (persistent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.